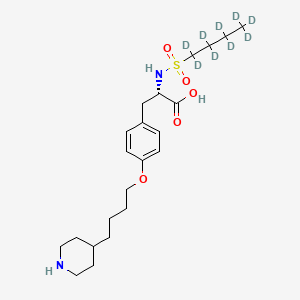
Tirofiban-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirofiban-d9 is a deuterium-labeled version of Tirofiban, a non-peptide selective glycoprotein IIb/IIIa receptor inhibitor. It is primarily used as a tracer in scientific research to study the pharmacokinetics and metabolic profiles of Tirofiban. Tirofiban itself is known for its ability to inhibit fibrinogen-dependent platelet aggregation, making it a valuable compound in the treatment of thrombotic cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Tirofiban molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet regulatory standards for pharmaceutical research .
Chemical Reactions Analysis
Types of Reactions: Tirofiban-d9, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tirofiban-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Tirofiban in biological systems.
Metabolic Profiling: To study the metabolic pathways and identify metabolites of Tirofiban.
Drug Development: To evaluate the efficacy and safety of Tirofiban and its derivatives in preclinical and clinical studies.
Biological Research: To investigate the role of glycoprotein IIb/IIIa receptors in platelet aggregation and thrombus formation .
Mechanism of Action
Tirofiban-d9 exerts its effects by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical steps in the development of thrombotic cardiovascular events. The molecular targets involved include the glycoprotein IIb/IIIa receptor and the fibrinogen molecule. The pathways affected include the platelet activation and aggregation pathways .
Comparison with Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa receptor inhibitor with similar antiplatelet effects.
Abciximab: A monoclonal antibody that inhibits the glycoprotein IIb/IIIa receptor.
Comparison:
Properties
Molecular Formula |
C22H36N2O5S |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2 |
InChI Key |
COKMIXFXJJXBQG-WVBHPKOCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)








![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)


